Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
Overview
Description
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12FNO4. It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate typically involves the esterification of 2-(3-fluoro-4-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., ethanol, methanol).
Major Products Formed
Hydrolysis: 2-(3-fluoro-4-nitrophenyl)propanoic acid and ethanol.
Reduction: Ethyl 2-(3-fluoro-4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is used in a variety of scientific research applications, including:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of fluoro and nitro groups on biological activity.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate in biological systems is not well-documented. the presence of the nitro group suggests potential interactions with biological molecules through redox reactions. The fluoro group may also influence the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloro-4-nitrophenyl)propanoate
- Ethyl 2-(3-bromo-4-nitrophenyl)propanoate
- Ethyl 2-(3-iodo-4-nitrophenyl)propanoate
Uniqueness
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, which can influence the compound’s reactivity and interactions with other molecules .
Biological Activity
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (CAS Number: 78543-07-4) is a compound characterized by its unique structure, which includes a propanoate group attached to a phenyl ring that is further substituted with both a fluorine atom and a nitro group. This structural configuration imparts distinct electronic properties that can significantly influence its chemical behavior and biological activity.
- Molecular Formula : C₁₁H₁₂FNO₄
- Molecular Weight : 241.22 g/mol
- Purity : Typically around 97% in commercial preparations
The specific biological mechanisms of this compound are not extensively documented; however, its functional groups suggest potential interactions with biological molecules. The presence of the nitro group may facilitate redox reactions, while the fluoro group can enhance binding affinity to various molecular targets due to its electronegativity.
Biological Activity Overview
Research on this compound indicates its potential utility in various biological studies, particularly in understanding the effects of fluoro and nitro substituents on biological activity . The compound has been explored for its applications in drug development and organic synthesis, serving as an intermediate for more complex pharmaceutical compounds.
Potential Biological Activities:
- Antimicrobial Properties : Some studies suggest that derivatives of nitro-substituted compounds exhibit antimicrobial activity, though specific data on this compound remains limited.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, indicating potential therapeutic avenues for this compound.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds have provided insights into possible biological activities:
- A study on nitro-substituted esters indicated that they could undergo enzymatic reduction to yield biologically active amines, suggesting a pathway through which this compound might exert effects in biological systems .
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
Mthis compound | Methyl instead of ethyl | Potentially different solubility and reactivity |
Ethyl 2-(4-nitrophenyl)propanoate | Lacks fluorine | May exhibit different biological activity profiles |
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOAQMNPJSPXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512200 | |
Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78543-07-4 | |
Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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